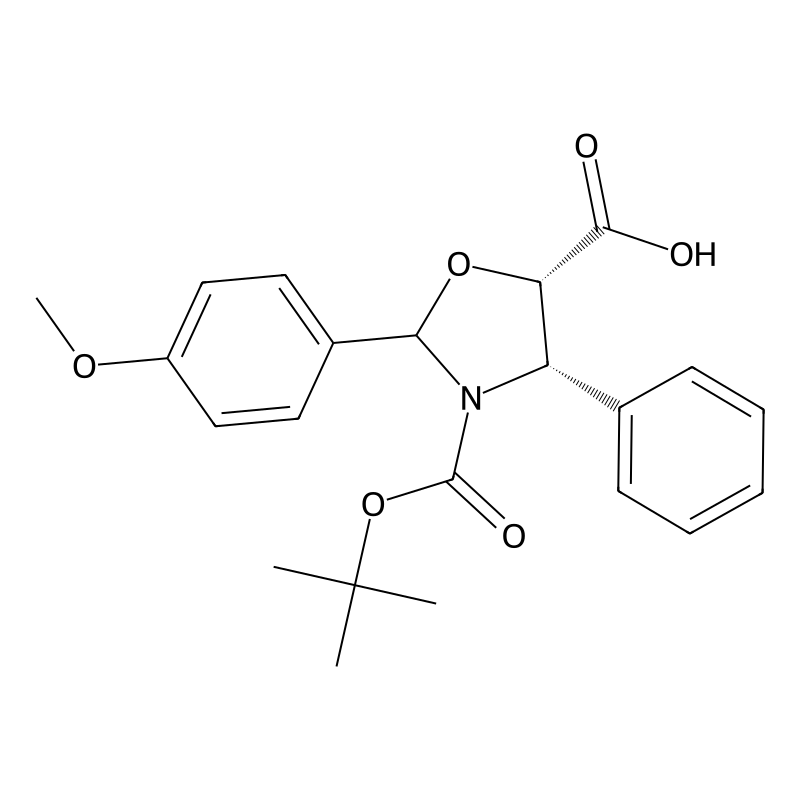

(4S,5S)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

The compound (4S,5S)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid is a member of the oxazolidinecarboxylic acid class, characterized by its unique stereochemistry and functional groups. This compound features a tert-butoxycarbonyl group, which is often used in organic synthesis for protecting amine functionalities, and an anisyl group that contributes to its aromatic character. The presence of both phenyl and anisyl substituents enhances its potential for biological activity due to the electronic effects and steric hindrance they introduce.

The chemical reactivity of (4S,5S)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid can be analyzed through various types of reactions:

- Hydrolysis: The oxazolidine ring can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

- Decarboxylation: The carboxylic acid group can be removed under certain conditions, potentially yielding a simpler oxazolidine derivative.

- Nucleophilic Substitution: The presence of the tert-butoxycarbonyl group allows for nucleophilic substitution reactions, where nucleophiles can attack the carbonyl carbon.

These reactions are significant in synthetic chemistry, particularly in the context of drug development and modification of bioactive compounds.

The biological activity of (4S,5S)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid can be predicted based on its structural features. Compounds with oxazolidine frameworks have been associated with antibacterial properties, particularly against Gram-positive bacteria due to their ability to inhibit protein synthesis. The presence of aromatic rings may also contribute to interactions with biological targets, enhancing its potential as a therapeutic agent.

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can provide insights into the expected biological activities based on the compound's structure, helping researchers identify promising directions for further study .

Several synthetic routes can be employed to produce (4S,5S)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid:

- Starting from Amino Acids: Utilizing amino acids as starting materials can lead to the formation of oxazolidines through cyclization reactions.

- Protecting Group Strategies: The tert-butoxycarbonyl group is introduced through standard protection methods, allowing subsequent reactions without affecting sensitive functional groups.

- Coupling Reactions: The anisyl and phenyl groups can be introduced via coupling reactions such as Suzuki or Heck reactions, which facilitate the formation of carbon-carbon bonds.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its biological properties.

The applications of (4S,5S)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid span several fields:

- Pharmaceuticals: Its potential antibacterial activity makes it a candidate for developing new antibiotics.

- Chemical Biology: Used as a tool compound in studying protein synthesis inhibition mechanisms.

- Synthetic Chemistry: Serves as an intermediate in synthesizing more complex molecules or as a building block for drug discovery.

Interaction studies are crucial for understanding how (4S,5S)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid interacts with biological targets:

- Binding Affinity Assays: These assays determine how well the compound binds to specific proteins or enzymes.

- Cell-Based Assays: Evaluating its effects on cell viability and proliferation can provide insights into its therapeutic potential.

- Structure-Activity Relationship Studies: Analyzing how variations in structure affect biological activity helps refine compounds for better efficacy.

Several compounds share structural similarities with (4S,5S)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid, each exhibiting unique properties:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Oxazolidinone | Oxazolidinone | Known for antibacterial activity against resistant strains. |

| Linezolid | Linezolid | A well-known oxazolidinone antibiotic used clinically. |

| Phenoxymethylpenicillin | Phenoxymethylpenicillin | Combines penicillin's efficacy with phenolic modifications. |

These compounds highlight the diversity within the oxazolidine family and underscore the unique characteristics of (4S,5S)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid, particularly its specific substituents that may influence its biological activity and therapeutic applications.

Chiral Auxiliary-Mediated Synthesis from Evans Oxazolidinones

The synthesis of (4S,5S)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid fundamentally relies on the well-established Evans oxazolidinone methodology, which has been extensively developed since its introduction by David A. Evans in the early 1980s. Evans oxazolidinones serve as highly effective chiral auxiliaries that control the absolute configuration of stereogenic centers through their incorporation into synthetic routes. The chiral auxiliary approach enables the construction of complex stereochemical arrangements by exploiting the conformational rigidity imposed by the oxazolidinone ring system.

The acylation of the oxazolidinone auxiliary represents the initial step in forming the imide intermediate that serves as the foundation for further transformations. This process involves deprotonation with strong bases such as n-butyllithium followed by quenching with appropriate acyl chlorides. The resulting chiral imide demonstrates remarkable versatility in stereoselective reactions, including alkylation reactions where deprotonation at the alpha-carbon with lithium diisopropylamide selectively furnishes the Z-enolate. This enolate geometry proves crucial for achieving high diastereoselectivity in subsequent functionalization steps.

The stereoselective construction of the target molecule requires careful consideration of the reaction sequence to introduce the anisyl and phenyl substituents while maintaining the desired stereochemical relationships. The oxazolidinone framework provides a rigid scaffold that influences the approach of reagents, thereby controlling the stereochemical outcome of bond-forming reactions. Advanced synthetic strategies often employ sequential transformations that build complexity while preserving the chiral information encoded in the auxiliary.

Stereoselective Cyclization of Amino Alcohols with Carbonyl Precursors

The stereoselective cyclization of amino alcohols with carbonyl precursors represents a fundamental approach to oxazolidinone construction that has been extensively studied and optimized. The cyclization process typically involves the reaction of beta-amino alcohols with phosgene equivalents such as carbonyldiimidazole or diethyl carbonate to form the five-membered oxazolidinone ring. This transformation requires careful control of reaction conditions to ensure high yields and maintain stereochemical integrity throughout the cyclization process.

The mechanism of oxazolidinone formation involves nucleophilic attack by the amino group on the carbonyl carbon, followed by intramolecular cyclization with displacement of the leaving group. The stereochemical outcome of this process depends on the configuration of the starting amino alcohol and the specific reaction conditions employed. Temperature, solvent choice, and the nature of the carbonyl precursor all significantly influence the efficiency and selectivity of the cyclization reaction.

Recent advances in oxazolidinone synthesis have focused on developing more environmentally friendly alternatives to traditional phosgene-based methods. Solvent-free synthetic approaches using bio-based catalysts have shown promise for large-scale oxazolidinone production, offering improved safety profiles and reduced environmental impact. These methods typically involve the reaction of amino alcohols with diethyl carbonate in the presence of imidazolium salt catalysts, achieving high yields under mild conditions.

The preparation of substituted oxazolidinones requires the use of appropriately functionalized amino alcohol precursors that contain the desired substituent pattern. For the synthesis of (4S,5S)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid, the amino alcohol must possess the correct stereochemistry and functional group arrangement to yield the target compound upon cyclization. This often necessitates multi-step synthetic sequences to prepare the requisite amino alcohol intermediates from readily available starting materials.

Role of tert-Butoxycarbonyl (Boc) Protection in Stepwise Functionalization

The tert-butoxycarbonyl protecting group plays a crucial role in the stepwise functionalization of complex oxazolidinone derivatives, providing both steric bulk and electronic stabilization that influences reaction selectivity. The Boc group serves as an aprotic surrogate for highly unstable carbamic acids, enabling reactions that would otherwise be challenging or impossible with unprotected amino functionalities. This protection strategy allows for the sequential introduction of functional groups while preventing unwanted side reactions that could compromise the integrity of the target molecule.

The installation of the Boc protecting group typically occurs through the reaction of the amino functionality with di-tert-butyl dicarbonate under basic conditions. This transformation proceeds efficiently under mild conditions and provides excellent yields of the protected amine. The Boc group demonstrates remarkable stability under a wide range of reaction conditions, including those involving strong bases, nucleophiles, and various organic solvents, making it an ideal choice for complex multi-step synthetic sequences.

The electronic properties of the Boc group significantly influence the reactivity of adjacent functional groups, often enhancing the selectivity of reactions involving nearby reactive sites. In the context of oxazolidinone synthesis, the Boc protection can alter the conformational preferences of the molecule, leading to improved diastereoselectivity in key bond-forming reactions. The steric bulk of the tert-butyl group provides additional shielding that can direct reagent approach and influence the stereochemical outcome of transformations.

The strategic placement of Boc protection in synthetic sequences requires careful planning to ensure compatibility with subsequent reactions while providing the necessary stability for intermediate isolation and purification. Advanced synthetic strategies often employ orthogonal protection schemes that allow for selective deprotection at specific stages of the synthesis. The development of mild deprotection conditions has expanded the utility of Boc protection in complex molecule synthesis, enabling its use in sensitive systems where harsh conditions would lead to decomposition or rearrangement.

Optimization of Reaction Conditions for Diastereomeric Control

The optimization of reaction conditions for achieving high diastereomeric control in oxazolidinone synthesis requires systematic investigation of multiple variables including temperature, solvent, base selection, and reaction time. Temperature control proves particularly critical, as many stereoselective transformations involving oxazolidinones are performed at low temperatures to maximize selectivity. Reactions conducted at -78°C often provide superior diastereoselectivity compared to those performed at ambient temperature, due to reduced thermal motion that allows kinetic control to predominate.

Solvent selection significantly impacts both the reaction rate and selectivity of oxazolidinone transformations. Polar aprotic solvents such as tetrahydrofuran and dimethylformamide are commonly employed due to their ability to stabilize ionic intermediates while maintaining low viscosity at reduced temperatures. The choice of solvent can influence the aggregation state of organometallic reagents, which in turn affects the stereochemical outcome of reactions involving chiral auxiliaries.

Base selection represents another critical parameter in optimizing diastereoselectivity. Lithium diisopropylamide is frequently employed for enolate formation due to its ability to generate kinetically controlled enolates with high Z-selectivity. The lithium counterion coordinates to the oxazolidinone carbonyl oxygen, creating a rigid chelated structure that enhances facial selectivity in subsequent reactions. Alternative bases such as sodium bis(trimethylsilyl)amide can provide different selectivity profiles and may be preferred for specific transformations.

| Parameter | Optimal Conditions | Typical Selectivity | Reference |

|---|---|---|---|

| Temperature | -78°C to -40°C | >95:5 dr | |

| Solvent | Tetrahydrofuran | >90:10 dr | |

| Base | Lithium diisopropylamide | >98:2 dr | |

| Reaction Time | 1-4 hours | >95:5 dr |

The careful optimization of reaction conditions extends beyond individual transformations to encompass the entire synthetic sequence. Sequential optimization allows for the identification of conditions that provide high selectivity while maintaining compatibility with subsequent reactions. This holistic approach to optimization often reveals unexpected synergistic effects between different reaction parameters, leading to improved overall efficiency and selectivity.

Industrial-Scale Production and Purification Methodologies

Industrial-scale production of complex oxazolidinone derivatives requires the development of robust, scalable processes that maintain high yields and selectivity while addressing safety and environmental concerns. The transition from laboratory-scale to industrial production often necessitates significant modifications to synthetic protocols, including changes in solvent systems, reagent stoichiometry, and purification methods. Safety considerations become paramount at larger scales, particularly when dealing with potentially hazardous reagents or reaction conditions.

The scale-up of oxazolidinone synthesis has been facilitated by advances in process optimization that focus on reducing waste and improving atom economy. Solvent-free synthetic approaches have shown particular promise for industrial applications, eliminating the need for large volumes of organic solvents while maintaining high reaction efficiency. These methods often employ solid-supported catalysts or alternative activation strategies that enable efficient transformations under environmentally benign conditions.

Purification methodologies for industrial-scale oxazolidinone production must balance efficiency with cost-effectiveness while ensuring product quality. Traditional chromatographic methods are often impractical at large scales due to cost and environmental considerations. Alternative purification strategies include crystallization-based methods, extraction protocols, and membrane separation techniques that can be more readily scaled for industrial applications.

The cleavage of Evans auxiliaries represents a critical step in industrial processes, as the auxiliary must be efficiently removed while preserving the stereochemical integrity of the product. The widely used lithium hydroxide/hydrogen peroxide cleavage conditions have been extensively studied for scale-up applications, with particular attention to safety considerations arising from oxygen evolution during the reaction. Process modifications including controlled addition of reagents and careful monitoring of reaction conditions help mitigate safety risks while maintaining high efficiency.

| Scale | Typical Yield | Purification Method | Key Challenges |

|---|---|---|---|

| Laboratory (1-10 g) | 85-95% | Column chromatography | Stereoselectivity |

| Pilot Scale (100 g-1 kg) | 80-90% | Crystallization | Process reproducibility |

| Industrial (>10 kg) | 75-85% | Extraction/crystallization | Safety and waste management |

The development of continuous flow processes has emerged as a promising approach for industrial oxazolidinone synthesis, offering improved heat and mass transfer characteristics that can enhance both safety and efficiency. Flow chemistry enables precise control of reaction parameters and facilitates the implementation of multistep sequences in a single integrated process. This approach can significantly reduce the need for intermediate isolation and purification, improving overall process efficiency and reducing waste generation.